Methyl 4-chloro-5-iodonicotinate
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Overview
Description
Methyl 4-chloro-5-iodonicotinate: is a chemical compound with the molecular formula C7H5ClINO2 and a molecular weight of 297.48 g/mol It is a derivative of nicotinic acid and contains both chlorine and iodine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-iodonicotinate typically involves the iodination and chlorination of nicotinic acid derivatives. One common method is the reaction of 4-chloronicotinic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-5-iodonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Chemistry: Methyl 4-chloro-5-iodonicotinate is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated nicotinic acid derivatives on biological systems.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials science. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5-iodonicotinate involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and iodine atoms can influence the compound’s binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes by binding to their active sites and altering their activity .
Comparison with Similar Compounds
Methyl 2-chloro-4-iodonicotinate: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
Methyl 6-chloro-5-iodonicotinate: Another isomer with different positioning of chlorine and iodine atoms, affecting its chemical properties.
Uniqueness: Its combination of chlorine and iodine atoms makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C7H5ClINO2 |
---|---|
Molecular Weight |
297.48 g/mol |
IUPAC Name |
methyl 4-chloro-5-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C7H5ClINO2/c1-12-7(11)4-2-10-3-5(9)6(4)8/h2-3H,1H3 |
InChI Key |
HKOOAOLVNSCRSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1Cl)I |
Origin of Product |
United States |
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